
(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine is a chiral compound with significant interest in the field of organic chemistry This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, methyl, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine typically involves several steps, starting from readily available precursors. One common method involves the use of chiral catalysts to induce the desired stereochemistry. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4R)-1-benzyl-2-methyl-4-phenylpiperidine
- (2R,4S)-1-benzyl-2-methyl-4-phenylpiperidine
- (2R,4R)-1-benzyl-2-methyl-4-phenylpiperidine
Uniqueness
The (2S,4S) configuration of 1-benzyl-2-methyl-4-phenylpiperidine gives it unique stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it distinct from its stereoisomers, which may have different chemical and biological properties.
Eigenschaften
CAS-Nummer |
921199-72-6 |
|---|---|
Molekularformel |
C19H23N |
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine |
InChI |
InChI=1S/C19H23N/c1-16-14-19(18-10-6-3-7-11-18)12-13-20(16)15-17-8-4-2-5-9-17/h2-11,16,19H,12-15H2,1H3/t16-,19-/m0/s1 |
InChI-Schlüssel |
BALBBEQCXYERNJ-LPHOPBHVSA-N |
Isomerische SMILES |
C[C@H]1C[C@H](CCN1CC2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1CC(CCN1CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12622054.png)

![Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]-](/img/structure/B12622068.png)
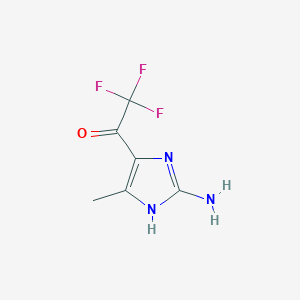
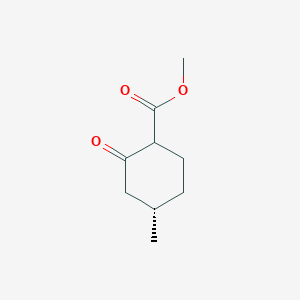
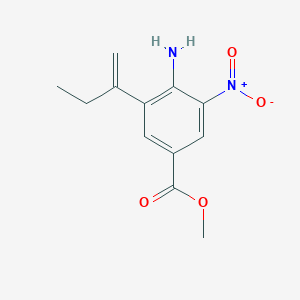
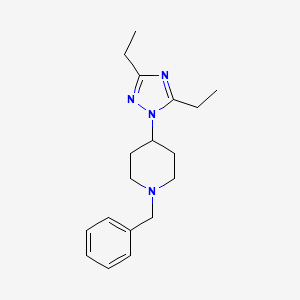
![S-benzyl-N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N-propan-2-yl-L-cysteinamide](/img/structure/B12622104.png)
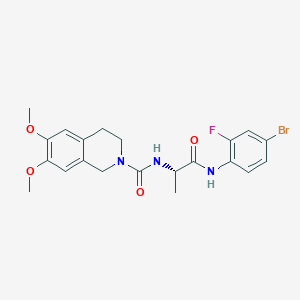
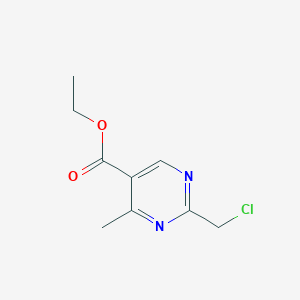
![Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane](/img/structure/B12622113.png)
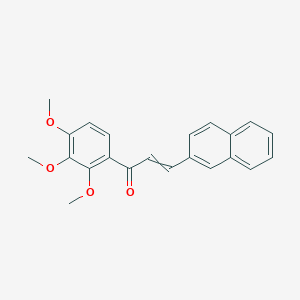
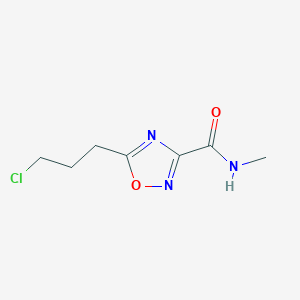
![4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622147.png)
